molecular formula C18H17NO3 B6379001 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1262003-96-2

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6379001
CAS RN: 1262003-96-2
M. Wt: 295.3 g/mol
InChI Key: ITXVYUZNTUOYIM-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F6PPCP95) is a phenolic compound with a wide range of applications in the fields of chemistry and biochemistry due to its unique properties. It is a derivative of the phenol group and is synthesized from the reaction of a pyrrolidinylcarbonylphenyl group and a formyl group. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which in turn triggers certain biochemical and physiological responses. This binding is thought to be mediated by hydrogen bonding between the pyrrolidinylcarbonylphenyl group and the formyl group.
Biochemical and Physiological Effects
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. Studies have shown that this compound has a wide range of biochemical and physiological effects on the body, including the regulation of gene expression, the modulation of enzyme activity, and the modulation of cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a relatively easy compound to synthesize in the laboratory and can be used in a wide range of experiments. It has been used in a variety of studies, including those related to drug structure-activity relationships and the mechanism of action of certain pharmaceuticals. However, it is important to note that this compound is not suitable for use in vivo due to its potential toxicity.

Future Directions

The potential applications of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are vast, and there are numerous future directions for research and development. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of the compound and its potential uses in drug design and development is warranted. Finally, further investigation into the potential toxicity of the compound and its possible adverse effects is necessary in order to ensure its safe use in the laboratory and in the medical field.

Synthesis Methods

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by reacting a pyrrolidinylcarbonylphenyl group and a formyl group in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm. The reaction is complete in around 15 minutes.

Scientific Research Applications

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been widely studied in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used to study the structure-activity relationships of various drugs, as well as to investigate the mechanism of action of certain pharmaceuticals. Additionally, it has been used to study the biochemical and physiological effects of drugs on the human body.

properties

IUPAC Name

2-hydroxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-15-7-4-8-16(17(15)21)13-5-3-6-14(11-13)18(22)19-9-1-2-10-19/h3-8,11-12,21H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXVYUZNTUOYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685368
Record name 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-96-2
Record name 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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